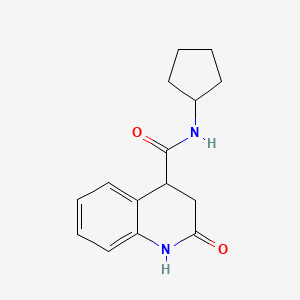
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPQ belongs to the class of quinolone derivatives, which are known to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of COX-2 by binding to its active site. This results in a decrease in the production of prostaglandins, which are involved in the inflammatory response. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to activate the caspase pathway, which is involved in the induction of apoptosis in cancer cells. Furthermore, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of HCV by blocking the entry of the virus into host cells.
Biochemical and Physiological Effects:
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to decrease the production of prostaglandins, which are involved in the inflammatory response. This results in a decrease in inflammation and pain. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of HCV, which can lead to the development of new anti-viral therapies.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its versatility in its potential therapeutic applications. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new therapies. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to be relatively stable under various conditions, which makes it suitable for use in lab experiments.
One limitation of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its relatively low yield during synthesis. This can make it difficult to obtain large quantities of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide for use in lab experiments. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One potential direction is the development of new anti-inflammatory therapies based on the inhibition of COX-2 by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Another potential direction is the development of new anti-cancer therapies based on the induction of apoptosis by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Additionally, the development of new anti-viral therapies based on the inhibition of HCV replication by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is another potential direction. Furthermore, the optimization of the synthesis method for N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide to increase yield and solubility is another potential direction for future research.
Synthesis Methods
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized using a variety of methods, including the condensation of cyclopentanone with 2-aminobenzophenone followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-aminobenzophenone with cyclopentanone in the presence of acetic acid and acetic anhydride. The yield of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide using these methods ranges from 40% to 60%.
Scientific Research Applications
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of hepatitis C virus (HCV) in vitro.
properties
IUPAC Name |
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-9-12(11-7-3-4-8-13(11)17-14)15(19)16-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTBXDUEWQOYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)
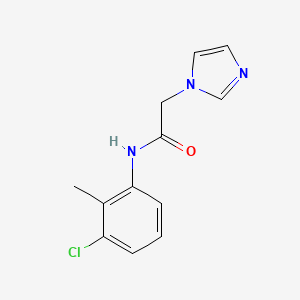
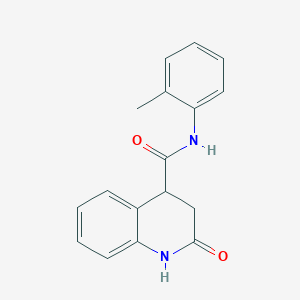
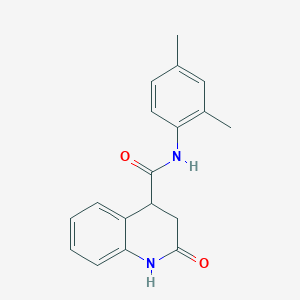
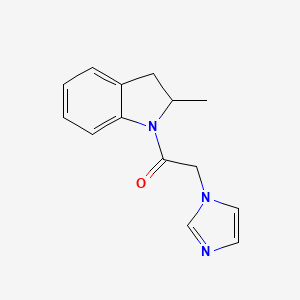
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
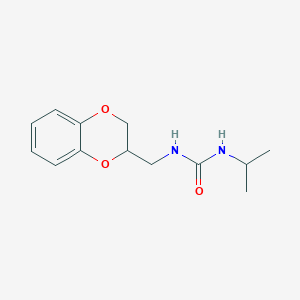
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
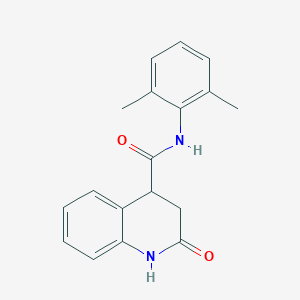
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)